5-Bromo-6-chloropyridine-3-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several key steps, including the use of sulfur-substituted derivatives and the stepwise displacement of chloride by sulfide. These processes typically involve reactions with specific reagents under controlled conditions to achieve the desired substitution patterns on the pyridine ring (Michel & Mccarley, 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-6-chloropyridine-3-sulfonyl chloride has been analyzed using various techniques, including X-ray diffraction. These studies help determine the arrangement of atoms within the molecule and the configuration of its substituents, providing insights into its chemical behavior and reactivity (Zhou et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 5-Bromo-6-chloropyridine-3-sulfonyl chloride and its derivatives include chlorosulfonylation, which introduces sulfonyl groups to various substrates, demonstrating the compound's utility in organic synthesis (Zeng, Ilies, & Nakamura, 2012). This reactivity is exploited in synthesizing complex molecules with potential applications in various industries.
Physical Properties Analysis
The physical properties of compounds like 5-Bromo-6-chloropyridine-3-sulfonyl chloride, including melting points, boiling points, and solubility in various solvents, are crucial for understanding their behavior in different chemical contexts. These properties are determined through empirical studies and contribute to the compound's handling and application in synthesis processes.
Chemical Properties Analysis
The chemical properties of 5-Bromo-6-chloropyridine-3-sulfonyl chloride, such as reactivity towards nucleophiles, electrophiles, and various reagents, are central to its utility in organic synthesis. Studies have shown that the compound participates in a range of chemical reactions, enabling the construction of complex molecular architectures with diverse functional groups (Zeng, Ilies, & Nakamura, 2012).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromo-6-chloropyridine-3-sulfonyl chloride is used in the synthesis of various heterocyclic compounds. For example, in studies involving thiophene derivatives, this compound has been involved in reactions leading to various sulfonamides, sulfonyl azides, and indole derivatives (Obafemi, 1982). Additionally, its derivatives have been used as intermediates in the synthesis of novel insecticides (Wen-bo, 2011).
Antimicrobial Activity
Derivatives of 5-Bromo-6-chloropyridine-3-sulfonyl chloride have been explored for their antimicrobial properties. Research has shown that certain triazole derivatives exhibit antimicrobial activity, which can be useful in pharmaceutical applications (El-Sayed, 2006).
Catalysis in Organic Reactions
This compound has been used in catalytic processes to achieve selective amination, particularly in the synthesis of amino-substituted pyridines. Such catalytic processes are important for developing efficient synthetic routes in organic chemistry (Ji, Li, & Bunnelle, 2003).
Antitumor Activity
The derivatives of 5-Bromo-6-chloropyridine-3-sulfonyl chloride have also been studied for their potential antitumor activities. Research has delved into the synthesis and structural analysis of these compounds, exploring their effects on various biological targets such as PI3Kα kinase, which is relevant in cancer therapy (Zhou et al., 2015).
X-Ray Crystal Structure and Computational Studies
The compound's derivatives have been subject to X-ray crystallography and computational studies, contributing to a deeper understanding of molecular structures and interactions, which is crucial in the development of new materials and drugs (Shen et al., 2014).
Drug Development for Neurological Disorders
Studies on derivatives of 5-Bromo-6-chloropyridine-3-sulfonyl chloride have contributed to the development of potential drug candidates for Alzheimer's disease. This includes the synthesis and evaluation of new compounds for their enzyme inhibition activity, highlighting the compound's role in advancing neurological drug research (Rehman et al., 2018).
Safety And Hazards
5-Bromo-6-chloropyridine-3-sulfonyl chloride is classified as dangerous6. It can cause severe skin burns and eye damage, and may cause respiratory irritation6. It should be handled with care, avoiding contact with skin and eyes, and not be inhaled8910.
Future Directions
The future directions for the use of 5-Bromo-6-chloropyridine-3-sulfonyl chloride are not explicitly mentioned in the search results. However, it is used for proteomics research45, which suggests it may have applications in the study of proteins.
Relevant Papers
The search results did not provide specific papers related to 5-Bromo-6-chloropyridine-3-sulfonyl chloride. For more detailed information, it would be beneficial to conduct a thorough literature review in scientific databases.
properties
IUPAC Name |
5-bromo-6-chloropyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGMVYIESHZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383146 | |
Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropyridine-3-sulfonyl chloride | |
CAS RN |
216394-05-7 | |
Record name | 5-Bromo-6-chloro-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216394-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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